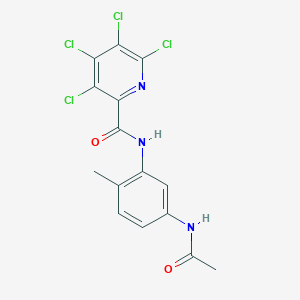

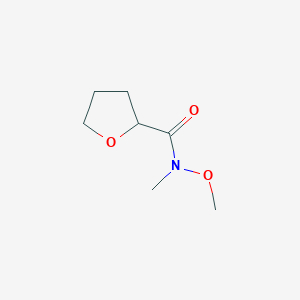

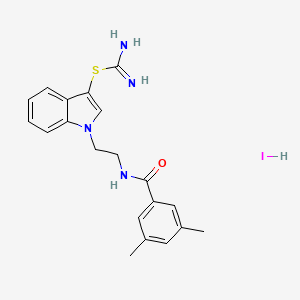

![molecular formula C16H15N3O3 B2602735 2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile CAS No. 785707-50-8](/img/structure/B2602735.png)

2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile” is a specialty product used for proteomics research . It has a molecular formula of C16H15N3O3 and a molecular weight of 297.31 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. We know its molecular formula is C16H15N3O3 and its molecular weight is 297.31 , but information about its density, boiling point, melting point, and other physical and chemical properties is not provided.Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis Techniques : The compound has been involved in the synthesis of Gefitinib, showcasing a process where derivatives like 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile were utilized in steps involving transfer hydrogenation catalyzed by Pd/C, highlighting a method to obtain final products through Dimroth rearrangement with significant overall yields (Jin et al., 2005).

- Crystal Structure : Studies on ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provide insights into the crystal structure, emphasizing the role of strong hydrogen bonds in the crystal packing, which is crucial for understanding the compound's solid-state properties (Yeong et al., 2018).

Chemical Properties and Interactions

- Corrosion Inhibition : Research on 2-aminobenzene-1,3-dicarbonitriles derivatives reveals their application as corrosion inhibitors for mild steel in acidic conditions, highlighting the effectiveness of these compounds in protecting metal surfaces through adsorption mechanisms (Verma et al., 2015).

- Hydrogenation Reactions : The hydrogenation of nitrobenzonitriles using Raney nickel catalysts demonstrates the importance of the nitro and nitrile groups' positions, affecting the hydrogenation pathway and showcasing the compounds' reactivity under different solvent conditions (Koprivova & Červený, 2008).

Pharmaceutical Tool Development

- Serotonin Receptor Agonists : Compounds derived from 2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile have been utilized in synthesizing selective serotonin 2A receptor agonists, serving as pharmacological tools in various in vivo and in vitro studies to explore serotonin signaling pathways (Kristensen et al., 2021).

Antimicrobial and Antioxidant Studies

- Antimicrobial Activities : Schiff bases derived from imino-4-methoxyphenol thiazole show moderate antimicrobial activity against selected bacterial and fungal species, providing a foundation for developing potential antimicrobial agents (Vinusha et al., 2015).

Orientations Futures

The future directions for research involving “2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile” are not specified in the search results. Given its use in proteomics research , it may be involved in studies of protein structure and function, but specific future applications would depend on the results of this research.

Propriétés

IUPAC Name |

2-[2-(4-methoxyphenyl)ethylamino]-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-22-15-5-2-12(3-6-15)8-9-18-16-7-4-14(19(20)21)10-13(16)11-17/h2-7,10,18H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZKPANOWAGXFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B2602657.png)

![(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2602667.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2602668.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2602671.png)

![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2602675.png)